6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine
Description
Historical Context and Discovery
The development of triazolopyridine compounds traces its origins to the broader exploration of fused heterocyclic systems that began in the mid-20th century. The synthesis and characterization of 1,2,4-triazolo[1,5-a]pyridine derivatives emerged from systematic investigations into bioisosteric purine analogs, which were recognized for their potential therapeutic applications. The specific compound 6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine was first synthesized as part of extensive structure-activity relationship studies aimed at developing novel pharmaceutical agents with enhanced biological profiles.
Early synthetic approaches to triazolopyridine compounds were reported in foundational organic chemistry literature, with methods focusing on the formation of condensed 1,2,4-triazole systems. The development of efficient synthetic protocols for these compounds gained momentum through the recognition that triazolopyridines could serve as versatile scaffolds for drug discovery. The historical significance of this particular compound lies in its role as a representative member of the triazolo[1,5-a]pyridine subfamily, which has demonstrated superior biological activity compared to other triazolopyridine isomers.
The discovery of this compound was facilitated by advances in microwave-mediated synthesis techniques, which allowed for catalyst-free and environmentally friendly preparation methods. These synthetic innovations represented a significant departure from traditional approaches that required harsh reaction conditions and multiple purification steps. The establishment of efficient synthetic routes has enabled comprehensive biological evaluation and structure-activity relationship studies that continue to inform current research directions.
Significance in Heterocyclic Chemistry
6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine occupies a pivotal position in heterocyclic chemistry due to its unique structural characteristics and synthetic versatility. The compound features a triazolo[1,5-a]pyridine scaffold characterized by the presence of nitrogen atoms within its ring structures, which significantly influences its chemical reactivity and biological interactions. The bromine atom at the 6-position and the pyridin-3-yl group at the 2-position enhance its pharmacological profile by modulating electronic properties and facilitating specific molecular interactions with biological targets.
The significance of this compound extends beyond its individual properties to encompass its role as a building block for more complex molecular architectures. The presence of the bromine substituent provides opportunities for further chemical modifications through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. These structural features have made the compound an valuable intermediate in the synthesis of libraries of related compounds for biological screening and optimization studies.
From a theoretical perspective, the compound exemplifies the principles of medicinal chemistry that guide the design of bioactive molecules. The triazolopyridine core provides a rigid, planar structure that can engage in π-π stacking interactions and hydrogen bonding with biological targets. The strategic placement of the bromine and pyridine substituents allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial factors in drug development.
Recent computational studies have provided insights into the electronic structure and conformational preferences of this compound, revealing important structure-property relationships that inform rational drug design efforts. These investigations have utilized molecular docking studies and machine learning approaches to predict biological activity and optimize lead compounds within this chemical class.
Position within Triazolopyridine Family
The triazolopyridine family encompasses a diverse group of heterocyclic compounds characterized by the fusion of triazole and pyridine rings in various arrangements. Within this family, there exist multiple isomers that differ in the location of nitrogen atoms and the nature of ring fusion, each conferring distinct chemical and biological properties. 6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine belongs specifically to the triazolo[1,5-a]pyridine subfamily, which has emerged as one of the most promising scaffolds for pharmaceutical applications.
The triazolo[1,5-a]pyridine isomer demonstrates superior biological activity compared to alternative arrangements such as triazolo[4,3-a]pyridine. Research has shown that the specific nitrogen positioning in the triazolo[1,5-a]pyridine system provides optimal interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding. This structural arrangement allows for the formation of key hydrogen bonds and favorable electronic interactions that contribute to enhanced potency and selectivity.
Comparative studies within the triazolopyridine family have revealed that compounds containing the triazolo[1,5-a]pyridine core exhibit improved metabolic stability and favorable pharmacokinetic profiles. The compound under discussion serves as an exemplary member of this subfamily, demonstrating the characteristic properties that make these molecules attractive for drug development. The presence of the bromine substituent and pyridine ring further distinguishes this compound within the family, providing unique opportunities for structure-activity relationship exploration.
The positioning of 6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine within the broader triazolopyridine family is also significant from a synthetic perspective. The compound can serve as a precursor for the preparation of numerous analogs through various chemical transformations, enabling systematic exploration of structure-activity relationships. This versatility has made it a valuable tool compound for investigating the biological potential of triazolopyridine-based therapeutics.
Research Objectives and Scope
Current research involving 6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine encompasses multiple interdisciplinary objectives aimed at understanding its fundamental properties and exploring its therapeutic potential. Primary research objectives include the comprehensive characterization of its biological activities, elucidation of structure-activity relationships, and development of optimized synthetic methodologies for preparing related compounds. These investigations are guided by the recognition that triazolopyridine compounds represent a promising class of bioactive molecules with applications across multiple therapeutic areas.
One major research focus involves the systematic evaluation of the compound's inhibitory activity against various enzymes and receptors relevant to human disease. Studies have demonstrated significant inhibitory activity against α-glucosidase, making it a potential candidate for the treatment of type 2 diabetes mellitus. Molecular docking studies have revealed strong binding affinity toward α-glucosidase with favorable interaction profiles, including hydrogen bonds with key amino acid residues in the enzyme's active site. These findings have prompted further investigation into the compound's selectivity and mechanism of action.
Another important research direction centers on the development of structure-activity relationships through the synthesis and evaluation of systematically modified analogs. This approach aims to identify the molecular features responsible for biological activity and to optimize potency, selectivity, and drug-like properties. Research in this area has utilized both traditional medicinal chemistry approaches and modern computational methods, including machine learning models trained to predict biological activity based on molecular descriptors.
The scope of current research also extends to the investigation of novel synthetic methodologies for preparing 6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine and related compounds. Recent advances in microwave-mediated synthesis have provided catalyst-free, environmentally friendly approaches that demonstrate broad substrate scope and excellent functional group tolerance. These methodological developments have important implications for the scalable preparation of compound libraries for biological screening and eventual pharmaceutical development.
Future research objectives include the advancement of lead compounds through preclinical development stages, with particular emphasis on optimizing pharmacokinetic properties and addressing potential limitations in bioavailability and metabolic stability. The ultimate goal of these research efforts is to translate the promising biological activities observed for 6-Bromo-2-(pyridin-3-yl)-triazolo[1,5-a]pyridine into clinically relevant therapeutic applications.
Properties
IUPAC Name |
6-bromo-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-4-10-14-11(15-16(10)7-9)8-2-1-5-13-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYKGPSNPPXRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine. This method is effective for producing triazolopyridines with acceptor substituents in the pyridine ring . Another approach is the microwave-mediated, catalyst-free synthesis, which is eco-friendly and involves using dry toluene under microwave conditions at 140°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Structural Characteristics
The compound features a triazolo[1,5-A]pyridine scaffold characterized by the presence of nitrogen atoms within its ring structures. The molecular formula is with a molecular weight of approximately 243.08 g/mol. The bromine atom at the 6-position and the pyridin-3-yl group at the 2-position enhance its pharmacological profile by influencing its reactivity and biological interactions.
Biological Activities
1. Antitumor Activity:
Research indicates that derivatives of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine exhibit promising antitumor properties. These compounds have been shown to act as inhibitors of phosphoinositide 3-kinases (PI3Ks), which play a critical role in cancer cell signaling pathways. Inhibition of PI3Ks can disrupt cancer progression and promote apoptosis in tumor cells.
2. Antiviral Properties:
Studies have demonstrated that certain derivatives possess antiviral activity against influenza A virus by interfering with viral polymerase complexes. This mechanism showcases the potential of these compounds in developing antiviral therapies.
3. Enzyme Inhibition:
The compound has shown efficacy in inhibiting various enzymes associated with disease pathways. Its selective binding to specific proteins involved in cellular signaling suggests a reduced risk of off-target effects compared to less selective agents.
Interaction Profiles
Molecular docking studies highlight the compound's ability to interact favorably with active sites of enzymes such as PI3Ks and other kinases involved in cancer pathways. The specificity of these interactions is crucial for minimizing side effects and enhancing therapeutic efficacy. The following table summarizes key interaction characteristics:
| Target Protein | Binding Affinity (kcal/mol) | Mechanism of Action |
|---|---|---|
| PI3K | -9.5 | Inhibition |
| mTOR | -8.7 | Inhibition |
| Influenza Polymerase | -7.9 | Disruption of protein interactions |
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. Due to its structural similarity to nucleic bases, it can act as a metabolite and interfere with biochemical reactions. This property makes it useful as an antiviral and antitumor agent .
Comparison with Similar Compounds
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 943613-36-3)
- Structural Difference : The pyridin-3-yl group is at the 3-position, and the triazole ring fusion is [4,3-a] instead of [1,5-a].
- Impact: Reduced similarity (0.81 vs.
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1260667-73-9)
Antibacterial Activity
- This compound: Limited direct data, but analogs with pyridinyl substituents show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL for S. aureus) .
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0) : Exhibits stronger antibacterial effects (MIC: 2–4 µg/mL) due to optimal bromine positioning for target interaction .
Antioxidant Activity
- 2-Amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine: Demonstrates 40.16% inhibition of adrenaline oxidation, attributed to the electron-donating amino group enhancing radical scavenging .
- 6-Bromo-2-(pyridin-3-yl) Analog : Lower antioxidant activity (~25–30%) due to the electron-withdrawing pyridinyl group reducing free-radical stabilization .
Biological Activity
6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHBrN
Molecular Weight: 240.100 g/mol
CAS Number: 459448-06-7
The compound features a bromine atom at the 6-position and a pyridine moiety at the 2-position of the triazole ring. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds within the triazolo family exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
1. Anticancer Activity
Recent studies have shown that derivatives of triazolo compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant antiproliferative effects against murine melanoma B16 cells while exhibiting low toxicity towards normal BJ cells . The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells.
2. Antimicrobial Properties
Triazolo compounds have been noted for their antimicrobial effects. A study highlighted that certain triazolopyrimidine derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents . The compounds demonstrated both planktonic and biofilm activity against Gram-positive bacteria.
3. Anti-inflammatory Effects
Compounds similar to this compound have been evaluated for their anti-inflammatory properties. A study reported that specific triazolo derivatives significantly inhibited COX-2 activity, which is crucial in the inflammatory response. The IC50 values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.
- Enzyme Inhibition: The inhibition of key enzymes such as COX-2 and various kinases (e.g., ALK5) has been observed in related studies, suggesting a pathway for therapeutic applications in cancer and inflammatory diseases.
- Reactive Oxygen Species Scavenging: Some derivatives function as scavengers of reactive oxygen species (ROS), reducing oxidative stress in cells .
Case Studies
A few notable case studies involving triazolo derivatives provide insight into their therapeutic potential:
- Anticancer Activity in Cell Lines:
- Antimicrobial Efficacy:
- Anti-inflammatory Mechanisms:
Q & A
Q. What are the common synthetic routes for 6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine, and how do reaction conditions influence yield?
The synthesis of triazolopyridine derivatives typically involves oxidative cyclization of precursors like N-(2-pyridyl)amidines or guanidines. For example:
- Metal-free protocols : Use iodine/KI or PIFA (bis(trifluoroacetoxy)iodobenzene) to avoid transition metals, enhancing biocompatibility for pharmaceutical applications .
- Cyclization in acetic acid : Heating at 80–100°C for 4–8 hours achieves yields of 60–85%, with bromine substituents introduced via brominated precursors (e.g., 7-bromo intermediates) .
Q. Key factors affecting yield :
- Solvent polarity : Acetic acid or pyridine improves cyclization efficiency.
- Oxidant selection : PIFA minimizes byproducts compared to MnO₂ or Pb(OAc)₄ .
- Temperature control : Prolonged heating (>12 hours) may degrade thermally sensitive intermediates.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Structural validation relies on multimodal spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole-pyridine fusion. For example, the bromine substituent at position 6 shifts aromatic protons downfield (δ 8.2–8.5 ppm) .
- IR spectroscopy : Detect carbonyl groups (e.g., acetyl substituents at position 6; C=O stretch ~1700 cm⁻¹) .
- Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., C₆H₄BrN₃ requires C: 36.39%, H: 2.04%, N: 21.23%) .
Advanced tip : X-ray crystallography resolves ambiguities in fused-ring systems, particularly for spiro or halogenated derivatives .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C6 vs. C7) influence biological activity, and how can this be systematically studied?
Bromine’s position critically modulates bioactivity:
Q. Methodology for comparison :
Synthesize isomers via regioselective bromination (e.g., NBS in DMF at 0°C for C6 vs. C7).
Assess bioactivity in parallel assays (e.g., enzyme inhibition, ROS scavenging).
Perform molecular docking to correlate substituent position with target binding .
Q. What contradictions exist in reported enzyme inhibition data, and how can they be resolved?
Discrepancies arise from assay conditions and substrate specificity :
- JAK inhibition : Some studies report IC₅₀ values of 50 nM (C6-bromo), while others show >500 nM, likely due to variations in ATP concentration (1 mM vs. 10 µM) .
- Antimicrobial activity : Triazolopyridines with diphenyl sulfide moieties show MICs of 2–8 µg/mL against S. aureus but are inactive against Gram-negative bacteria unless paired with efflux pump inhibitors .
Q. Resolution strategies :
- Standardize assay protocols (e.g., fixed ATP levels, consistent bacterial strains).
- Use isogenic mutant strains to isolate target-specific effects .
Q. How can reaction scalability be improved for metal-free syntheses, and what are the trade-offs?
Challenges in scale-up :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
